6,7-dimethoxy-9-(2-nitrophenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one
Overview
Description
6,7-Dimethoxy-9-(2-nitrophenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one is a complex organic compound that belongs to the class of furoquinolines This compound is characterized by its unique structure, which includes a furoquinoline core substituted with methoxy groups and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-9-(2-nitrophenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one typically involves multi-step organic reactions. One common method involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with 2-nitrobenzaldehyde under acidic conditions to form the intermediate product. This intermediate is then cyclized to form the final furoquinoline structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-9-(2-nitrophenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Hydrogen gas (H2) with a palladium catalyst (Pd/C), sodium borohydride (NaBH4).
Nucleophiles: Alkyl halides, amines, and thiols.
Major Products
The major products formed from these reactions include:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Various substituted furoquinolines depending on the nucleophile used
Scientific Research Applications
6,7-Dimethoxy-9-(2-nitrophenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-9-(2-nitrophenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-3,4-dihydroisoquinoline
- 6,7-Dimethoxy-2,4-quinazolinedione
- 9,10-Dimethoxy-12,13-dihydro-7aH,15H-naphtho[1’,2’:5,6][1,3]oxazino[2,3-a]isoquinoline
Uniqueness
6,7-Dimethoxy-9-(2-nitrophenyl)-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one is unique due to its furoquinoline core structure and the presence of both methoxy and nitrophenyl substituents. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
6,7-dimethoxy-9-(2-nitrophenyl)-4,9-dihydro-3H-furo[3,4-b]quinolin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c1-25-15-7-11-12(8-16(15)26-2)20-13-9-27-19(22)18(13)17(11)10-5-3-4-6-14(10)21(23)24/h3-8,17,20H,9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDHPPZOOSRLYLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(C3=C(N2)COC3=O)C4=CC=CC=C4[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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